molecular formula C22H15Cl2NO3 B7731463 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid

2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid

Cat. No.: B7731463
M. Wt: 412.3 g/mol
InChI Key: IWDXNPWPUYZGLS-UHFFFAOYSA-N
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Description

2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the quinoline core: This can be synthesized via the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Coupling of the furan and quinoline moieties: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
  • 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-propylquinoline-4-carboxylic acid

Uniqueness

The unique combination of the furan ring, dichlorophenyl group, and quinoline core in 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid provides it with distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific electronic or steric characteristics.

Properties

IUPAC Name

2-[5-(3,5-dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NO3/c1-2-12-3-4-18-16(7-12)17(22(26)27)11-19(25-18)21-6-5-20(28-21)13-8-14(23)10-15(24)9-13/h3-11H,2H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDXNPWPUYZGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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